3-Amino-5-methylpyrazine-2-carboxamide
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Overview
Description
3-Amino-5-methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C6H8N4O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylpyrazine-2-carboxamide typically involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylpyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-methylpyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Amino-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: Similar structure but lacks the methyl group at the 5-position.
5-Methylpyrazine-2-carboxamide: Similar structure but lacks the amino group at the 3-position.
Uniqueness
3-Amino-5-methylpyrazine-2-carboxamide is unique due to the presence of both the amino group at the 3-position and the methyl group at the 5-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
50627-49-1 |
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Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-amino-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N4O/c1-3-2-9-4(6(8)11)5(7)10-3/h2H,1H3,(H2,7,10)(H2,8,11) |
InChI Key |
TYHFPGXAWPRYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)N)C(=O)N |
Origin of Product |
United States |
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